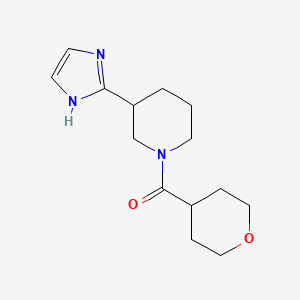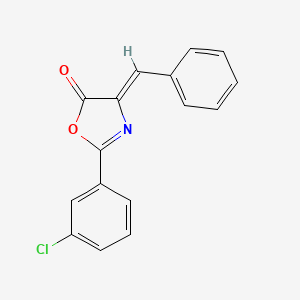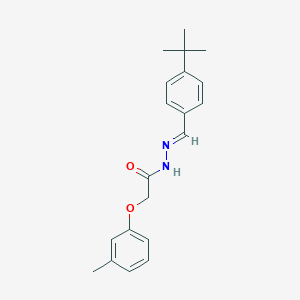![molecular formula C19H23ClN4O2 B5538637 1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals with significant interest in medicinal chemistry, particularly in the context of receptor interactions and molecular conformations.
Synthesis Analysis
The synthesis of similar compounds often involves complex multi-step processes. For instance, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" is synthesized using methods involving conformational analysis and receptor binding studies (Shim et al., 2002).
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of related compounds, which helps in understanding the conformation and positioning of various substituents (Żesławska et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving similar compounds usually involve interactions with receptors, as shown in the research on SR141716, a related compound with significant receptor interaction properties (Shim et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are often determined using techniques like X-ray diffraction. These properties are critical in understanding the compound's behavior in various environments (Żesławska et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are key to understanding how these compounds interact at a molecular level. The study of SR141716 provides insights into how these compounds interact with receptors and other molecular entities (Shim et al., 2002).
Applications De Recherche Scientifique
Synthesis and Characterization
1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide, due to its complex structure, is involved in various synthesis and characterization studies. Research includes the synthesis of substituted derivatives to explore their chemical properties and potential applications in medicinal chemistry. For instance, Sedlák et al. (2008) discuss the synthesis and characterization of similar compounds, exploring their potential for further chemical modifications through reactions like base-catalysed ring closure and the Buchwald-Hartwig reaction (Sedlák et al., 2008).
Molecular Interaction Studies
Studies on molecular interactions, particularly focusing on the antagonist properties of related compounds against specific receptors, provide insights into their potential therapeutic applications. For example, Shim et al. (2002) investigated the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, using techniques like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to understand the binding affinities and structure-activity relationships (Shim et al., 2002).
Structural Analysis through Crystallography
Crystallographic studies provide detailed insights into the conformational dynamics and structural characteristics of compounds. Żesławska et al. (2018) conducted X-ray diffraction studies on arylidene-imidazolone derivatives to understand their crystal structures and potential pharmacological actions, highlighting the importance of structural analysis in drug design (Żesławska et al., 2018).
Radiolabeling for Biological Imaging
The synthesis of radiolabeled compounds for biological imaging and drug discovery is a significant application. Mundwiler et al. (2004) discussed a mixed ligand concept for labeling bioactive molecules with 99mTc, demonstrating the utility of such approaches in medical diagnostics and therapeutic monitoring (Mundwiler et al., 2004).
Antimicrobial Activity
The antimicrobial activity of novel compounds, including derivatives similar to the one , is a critical area of research in the fight against resistant strains of bacteria and fungi. Lv et al. (2017) reported on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity, providing a foundation for further exploration in antimicrobial therapies (Lv et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-22-10-9-21-17(22)13-23(2)19(26)15-5-8-18(25)24(12-15)11-14-3-6-16(20)7-4-14/h3-4,6-7,9-10,15H,5,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTGFBYFDSXVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)


![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)
![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)